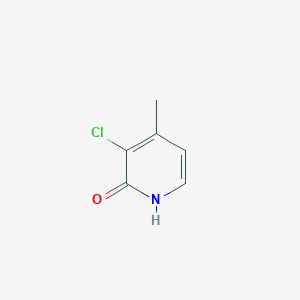

3-CHLORO-4-METHYLPYRIDIN-2-OL

Description

Contextualization of Pyridin-2-ol Core Chemistry

Pyridin-2-ol, also known as 2-hydroxypyridine (B17775), is a derivative of pyridine (B92270) where a hydroxyl group is attached at the 2-position. nih.gov This core structure is of fundamental importance in organic and medicinal chemistry. rsc.org The pyridine ring, an aromatic heterocycle containing a nitrogen atom, imparts unique electronic properties to the molecule. The presence of the hydroxyl group further enhances its chemical reactivity and potential for forming various derivatives. Pyridin-2-ols are known to be key intermediates in the synthesis of a wide range of more complex molecules, including pharmaceuticals and agrochemicals. rsc.org The ability of the pyridin-2-ol scaffold to participate in diverse chemical transformations makes it a valuable building block in synthetic strategies. researchgate.net

The Unique Role of Chlorine and Methyl Substituents in Pyridine Systems

The properties of a pyridine ring can be significantly modulated by the introduction of substituents. In the case of 3-CHLORO-4-METHYLPYRIDIN-2-OL, the chlorine atom and the methyl group at positions 3 and 4, respectively, play crucial roles in defining its chemical character.

The chlorine atom , being highly electronegative, acts as a strong electron-withdrawing group through the inductive effect (-I effect). scribd.comstackexchange.com This withdrawal of electron density from the pyridine ring affects its basicity and reactivity. scribd.com Specifically, the presence of a chlorine atom tends to decrease the basicity of the pyridine nitrogen. scribd.comstackexchange.com Furthermore, the chlorine atom can influence the molecule's interaction with other chemical species and its potential to engage in halogen bonding.

Tautomerism in this compound Systems (Pyridin-2-ol / Pyridin-2(1H)-one Equilibrium)

A key characteristic of 2-hydroxypyridines, including this compound, is their existence in a tautomeric equilibrium with their corresponding pyridin-2(1H)-one form. nih.govchemeurope.com This phenomenon, known as lactam-lactim tautomerism, involves the migration of a proton between the oxygen and nitrogen atoms. chemeurope.com

The equilibrium between the pyridin-2-ol (lactim) and pyridin-2(1H)-one (lactam) forms is influenced by several factors, including the nature of other substituents on the ring, the solvent, and the physical state (solid, liquid, or gas). chemeurope.comresearchgate.net In nonpolar solvents, the 2-hydroxypyridine form is often favored, while in polar solvents, the 2-pyridone form tends to predominate. chemeurope.com In the solid state, the pyridone form is generally the more stable tautomer. chemeurope.com Computational studies have shown that the position of this equilibrium can be modulated by the inductive and resonance effects of substituents. researchgate.net For instance, the presence of a chlorine atom can influence the relative stability of the tautomers. researchgate.net

The existence of these two tautomeric forms means that this compound can exhibit dual reactivity, acting as either a phenol-like compound or a cyclic amide, depending on the reaction conditions. This versatility is a significant aspect of its chemistry and a key reason for its utility in organic synthesis. researchgate.net

| Property | Description |

| IUPAC Name | This compound |

| Molecular Formula | C6H6ClNO |

| CAS Number | 1227514-03-5 |

| Tautomeric Form 1 | This compound (lactim) |

| Tautomeric Form 2 | 3-chloro-4-methylpyridin-2(1H)-one (lactam) |

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-methyl-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO/c1-4-2-3-8-6(9)5(4)7/h2-3H,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFLOUPBISSOZQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227514-03-5 | |

| Record name | 3-chloro-4-methylpyridin-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Chloro 4 Methylpyridin 2 Ol and Its Positional Isomers/precursors

Established Strategies for Pyridinol Synthesis with Halogenation and Methylation

The introduction of halogen and methyl groups onto a pyridinol scaffold can be achieved through various established methods. These range from direct functionalization of a pre-formed ring to the construction of the ring with the desired substituents already in place.

Direct chlorination is a common method for converting hydroxypyridines (pyridinols) or pyridinones into their chloro-derivatives. Reagents like thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃) are frequently employed for this transformation. researchgate.netacsgcipr.orgmasterorganicchemistry.com The underlying principle of this reaction involves the conversion of the hydroxyl group of the pyridinol into a better leaving group. masterorganicchemistry.com

For instance, when a pyridin-2-one is treated with POCl₃, the oxygen atom attacks the phosphorus center, leading to a chlorophosphate intermediate. This intermediate is highly reactive, and the subsequent attack by a chloride ion at the C2 position of the pyridine (B92270) ring results in the displacement of the chlorophosphate group and the formation of the 2-chloropyridine (B119429) derivative. masterorganicchemistry.com The reaction often requires heating and may be performed with or without a solvent. researchgate.netguidechem.com The use of a base, such as pyridine or N,N-dimethylaniline, can also facilitate the reaction. researchgate.netmasterorganicchemistry.com

Table 1: Common Reagents for Deoxychlorination

| Reagent | Chemical Formula | Typical Application |

|---|---|---|

| Phosphorus Oxychloride | POCl₃ | Conversion of pyridinones/hydroxypyridines to chloropyridines. acsgcipr.org |

| Thionyl Chloride | SOCl₂ | Conversion of alcohols and carboxylic acids to alkyl and acyl chlorides, respectively; also used for pyridinols. acsgcipr.orgfiveable.me |

| Phosphorus Pentachloride | PCl₅ | A strong chlorinating agent for converting hydroxyl and carbonyl groups to chlorides. acsgcipr.org |

Multi-step syntheses offer a versatile approach to constructing complex substituted pyridines. organic-chemistry.org A prominent strategy involves the use of cyanopyridone intermediates. chemicalbook.comkoreascience.krresearchgate.net These routes often begin with the condensation of acyclic precursors to build the pyridine ring. For example, 3-amino-2-chloro-4-methylpyridine, a closely related compound and potential precursor, can be synthesized from intermediates like 2,6-dihydroxy-4-methyl-3-pyridinecarbonitrile. google.com

The synthesis can start from readily available materials like ethyl cyanoacetate (B8463686) or malononitrile. chemicalbook.comgoogle.com One pathway involves a Knoevenagel condensation followed by cyclization to form a highly functionalized cyanopyridone. chemicalbook.comkoreascience.kr The cyano group is particularly useful as it activates the molecule and can be transformed into other functional groups. For instance, the cyanopyridone can undergo dichlorination, followed by selective de-chlorination and re-chlorination to install the chlorine atom at the desired position. google.com The synthesis of 2-chloro-4-methylnicotinamide, another key intermediate, has been achieved via a condensation reaction starting from 4,4-dimethoxy-2-butanone (B155242) and cyanoacetamide. chemicalbook.com This amide can then be converted to the corresponding amine, 3-amino-2-chloro-4-methylpyridine, through a Hofmann rearrangement. chemicalbook.com

The concept of functional group interconversion (FGI) is central to these multi-step syntheses. ub.eduimperial.ac.uk It is defined as the process of converting one functional group into another through various reactions like substitution, oxidation, or reduction. imperial.ac.uk This allows for the strategic manipulation of the molecule throughout the synthetic sequence to achieve the final target structure. vanderbilt.edu

Synthetic Transformations Involving Chloromethylation on Pyridine Scaffolds

Introducing a chloromethyl group onto a pyridine ring is a key transformation for creating valuable intermediates for pharmaceuticals and agrochemicals. mdpi.comgoogle.com One method involves a multi-step sequence where a pyridine or its derivative undergoes a Friedel-Crafts acylation reaction. google.comgoogle.com This places an acyl group on the ring, typically at the 2- or 6-position. The acyl group is then reduced to a hydroxymethyl group, which is subsequently chlorinated to yield the chloromethylpyridine. google.comgoogle.com This approach offers good control over the position of the substituent. google.com

Another strategy involves the direct chlorination of a methylpyridine. For example, 2-chloro-4-methylpyridine (B103993) can be reacted with sulfuryl chloride (SO₂Cl₂) in the presence of a radical initiator like AIBN to produce 2-chloro-4-(chloromethyl)pyridine. guidechem.com This method leverages the reactivity of the methyl group for halogenation. These chloromethylated pyridines are electrophilic and can readily react with nucleophiles, making them versatile building blocks for more complex molecules. mdpi.com

Contemporary Advances in Green Chemistry for Pyridine Synthesis

In recent years, there has been a significant shift towards developing more sustainable and environmentally friendly methods for synthesizing pyridine derivatives. nih.govbenthamscience.com This involves the use of green catalysts, safer solvents, and reaction designs that maximize efficiency and minimize waste. nih.gov

Catalysis plays a crucial role in green chemistry. nih.gov For pyridine derivatives, N-oxidation is an important transformation, as pyridine N-oxides are versatile intermediates. organic-chemistry.orgnih.gov Ruthenium(III) chloride (RuCl₃·3H₂O) has been shown to be an efficient catalyst for the deoxygenation of N-oxides, which is the reverse reaction. researchgate.net However, other catalytic systems are used to promote N-oxidation under greener conditions. Palladium-catalyzed deoxygenation of pyridine N-oxides has also been developed as a mild alternative to traditional stoichiometric reductions. organic-chemistry.org The use of catalysts can lead to higher yields, milder reaction conditions, and reduced waste compared to stoichiometric reagents. benthamscience.com

To quantify the "greenness" of a chemical process, several metrics have been developed. wikipedia.orgAtom economy , introduced by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comscranton.edu An ideal reaction has 100% atom economy, meaning there are no waste byproducts. scranton.edu

The Environmental Factor (E-factor) , developed by Roger Sheldon, provides another measure of a process's environmental impact. wikipedia.orgchembam.com It is calculated as the total mass of waste produced divided by the mass of the desired product. chembam.com A lower E-factor indicates a more sustainable process with less waste generation. chembam.com These metrics are now widely used by the chemical industry to design more sustainable synthetic routes, including those for pyridine derivatives, thereby reducing environmental impact and improving cost-effectiveness. chembam.com

Table 2: Green Chemistry Metrics

| Metric | Definition | Ideal Value | Significance |

|---|---|---|---|

| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% chembam.com | 100% | Measures the efficiency of atom incorporation into the final product. jocpr.com |

| E-factor (Environmental Factor) | Mass of waste / Mass of product chembam.com | 0 | Highlights the amount of waste generated per unit of product. wikipedia.org |

Microwave-Assisted and Ultrasound Sonication Methods

Modern synthetic chemistry has increasingly embraced energy-efficient and time-saving methodologies, with microwave-assisted organic synthesis (MAOS) and ultrasound sonication standing out as prominent green chemistry techniques. These methods have been widely applied to the synthesis of a variety of heterocyclic compounds, offering significant advantages over conventional heating methods, such as reduced reaction times, increased yields, and enhanced purity of products. anton-paar.comresearchgate.netasianpubs.org While specific literature detailing the direct synthesis of 3-chloro-4-methylpyridin-2-ol using these techniques is not extensively available, the successful application of microwave and ultrasound irradiation in the synthesis of structurally related pyridin-2-ones, substituted pyridines, and other heterocyclic systems provides a strong basis for their potential applicability.

Microwave-assisted synthesis utilizes the ability of polar molecules to absorb microwave energy, leading to rapid and uniform heating of the reaction mixture. anton-paar.com This efficient energy transfer can dramatically accelerate reaction rates, often reducing reaction times from hours to mere minutes. organic-chemistry.orgmdpi.com For the synthesis of pyridin-2-one derivatives, microwave irradiation has been employed in various condensation reactions, significantly improving yields and simplifying work-up procedures. organic-chemistry.orgorgsyn.orgnih.gov For instance, the one-pot synthesis of N-substituted 2-pyridone derivatives has been successfully achieved under microwave irradiation, demonstrating the method's high selectivity and efficiency. nih.gov

Ultrasound sonication, on the other hand, utilizes acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to generate localized hot spots with extremely high temperatures and pressures. nih.govresearchgate.net This phenomenon can enhance mass transfer and accelerate chemical reactions. nih.gov Ultrasound irradiation has been effectively used in the synthesis of various heterocyclic compounds, including substituted pyrazolones and 3-cyano-pyridine-2(1H)-ones, often under solvent-free conditions, which further enhances the environmental friendliness of the process. researchgate.netresearchgate.net Research has shown that ultrasonication can significantly reduce reaction times and improve yields compared to conventional heating methods. researchgate.netnih.gov

The application of these advanced energy sources for the synthesis of this compound and its precursors holds considerable promise. Based on analogous syntheses of substituted 2-pyridones, a hypothetical microwave-assisted approach could involve the cyclization of appropriate precursors at elevated temperatures (e.g., 120-160 °C) for short durations (e.g., 5-30 minutes), potentially in the absence of a catalyst. organic-chemistry.orgmdpi.commdpi.com Similarly, an ultrasound-assisted synthesis could be envisioned, possibly in a one-pot, multi-component reaction, leading to the desired product in high yield with a reduced environmental footprint. researchgate.netnih.gov

Below are interactive data tables summarizing typical conditions and outcomes for microwave-assisted and ultrasound-assisted synthesis of compounds structurally related to this compound, illustrating the general parameters and advantages of these methods.

Table 1: Examples of Microwave-Assisted Synthesis of Pyridine and Pyridone Derivatives

| Product | Starting Materials | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Substituted 1,2,4-Triazoles | Hydrazines, Formamide | None | 160 | 10 | 54-81 | organic-chemistry.org |

| Dihydropyrido[2,3-d]pyrimidines | Formyl-quinoline derivatives, Primary heterocyclic amine, Cyclic 1,3-diketone | DMF | 150 | 8 | 68-82 | nih.gov |

| 2-Quinolinone-fused γ-lactones | N-(o-ethynylaryl)-acrylamides | tBuOH/Formamide | 130 | 0.17 (10s) | 33-45 | nih.gov |

| 3-Hydroxy-2-oxindoles | Substituted isatins, Malonic/Cyanoacetic acids | Dioxane | 120 | 5-10 | up to 98 | mdpi.com |

Table 2: Examples of Ultrasound-Assisted Synthesis of Heterocyclic Compounds

| Product | Starting Materials | Solvent | Power/Frequency | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 3-Substituted-isoindolin-1-ones | 3-Alkylidenephtalides, Primary amines | Not specified | 350 W / 40 kHz | 30 min (step 1) + 60 min (step 2) | 79 | nih.gov |

| 4,6-Diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles | Cyanoacetamide, Aromatic ketones, Substituted aromatic aldehydes | Ethanol/Water | Not specified | Not specified | High | researchgate.net |

| Substituted pyrazolones | Hydrazine derivatives, β-keto esters | None | Not specified | Short | Good to Excellent | researchgate.net |

| Chalcone-Linked 1,2,3-Triazoles | Substituted benzyl (B1604629) azides, Acetylacetone, Benzaldehyde derivatives | Ethanol | 50/60 Hz | 10 min | up to 90 | mdpi.com |

Chemical Reactivity and Transformation Mechanisms of 3 Chloro 4 Methylpyridin 2 Ol

The chemical behavior of 3-chloro-4-methylpyridin-2-ol is characterized by the interplay of its key functional groups: the hydroxyl moiety and the chlorine substituent on the aromatic ring. The pyridine (B92270) ring itself, being electron-deficient, influences the reactivity of these substituents. The hydroxyl group allows for transformations typical of alcohols and phenols, while the chlorine atom is a site for nucleophilic substitution, a characteristic reaction of halopyridines.

Nucleophilic Reactivity at the Hydroxyl Moiety

The hydroxyl group at the C-2 position of the pyridine ring imparts nucleophilic character to the molecule, enabling reactions such as alkylation and acylation. ambeed.com This reactivity is fundamental to the derivatization of the compound.

The hydroxyl group of this compound can readily undergo alkylation to form ethers and acylation to form esters. ambeed.com These transformations typically involve reacting the pyridinol with an appropriate electrophile, such as an alkyl halide or an acyl chloride. nih.gov

Alkylation, often performed under Williamson ether synthesis conditions, involves deprotonation of the hydroxyl group with a base to form a more nucleophilic alkoxide, which then attacks the alkyl halide. thieme-connect.de Common alkylating agents include simple alkyl halides like iodomethane (B122720) or benzyl (B1604629) halides. thieme-connect.de The choice of base and solvent is crucial; polar aprotic solvents can facilitate the reaction. smolecule.com

Acylation involves the reaction of the hydroxyl group with an acylating agent, such as an acyl chloride or an acid anhydride. ambeed.comambeed.com This reaction is often carried out in the presence of a base to neutralize the HCl byproduct. These reactions are essential for installing various functional groups and modifying the compound's electronic and physical properties.

| Reaction Type | Reagent Class | Typical Reagents | Product Type |

|---|---|---|---|

| Alkylation (Etherification) | Alkyl Halides, Alkyl Sulfonates | Methyl Iodide, Benzyl Bromide, Methyl Trifluoromethanesulfonate | Ether |

| Acylation (Esterification) | Acyl Chlorides, Acid Anhydrides | Acetyl Chloride, Benzoyl Chloride, Acetic Anhydride | Ester |

Treatment of this compound with a suitable base leads to the formation of an alkoxide (or more accurately, a pyridinolate anion). thieme-connect.de Suitable bases can range from inorganic hydroxides like sodium hydroxide (B78521) to carbonates like potassium carbonate or organic amines. google.com

It is important to note that 2-hydroxypyridines exist in a tautomeric equilibrium with their corresponding 2-pyridone form. Deprotonation results in an ambident nucleophile, with negative charge density on both the oxygen and nitrogen atoms. researchgate.net Subsequent reactions with electrophiles can therefore lead to a mixture of O-substituted (ether) and N-substituted products. researchgate.net The reaction outcome is often influenced by factors such as the nature of the counter-ion, the electrophile, and the solvent.

The oxidation of the hydroxyl group in pyridinol systems can be complex. While the hydroxyl group itself can be oxidized, the pyridine ring adds another layer of reactivity. For related pyridinol compounds, oxidizing agents like potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) have been noted. smolecule.com The oxidation of a secondary alcohol substituent on a pyridine ring to a ketone has also been reported. vulcanchem.com Depending on the reaction conditions and the specific oxidant used, the oxidation of this compound could potentially lead to the formation of a corresponding ketone or aldehyde derivative, or even ring-opened products under harsh conditions. In some cases, oxidation may target the pyridine nitrogen to form a pyridine N-oxide. evitachem.com

Reactions Involving the Chlorine Atom on the Pyridine Ring

The chlorine atom at the C-3 position is a key site for modifying the pyridine core, primarily through nucleophilic substitution or removal via reduction.

The chlorine atom on the pyridine ring is susceptible to replacement by various nucleophiles through a Nucleophilic Aromatic Substitution (SNAr) mechanism. evitachem.comcymitquimica.com This reactivity is a cornerstone of pyridine chemistry, allowing for the introduction of a wide array of functional groups. dur.ac.uk Nucleophiles such as amines, thiols, and alkoxides can displace the chloride ion. smolecule.com

The efficiency of SNAr reactions in pyridine systems is highly dependent on the position of the leaving group relative to the ring nitrogen. Halogens at the α- (2 or 6) and γ- (4) positions are significantly more reactive towards nucleophilic attack than those at the β- (3 or 5) position. dur.ac.uk This is because the electron-withdrawing nitrogen atom can effectively stabilize the negative charge of the Meisenheimer intermediate when the attack occurs at the α- or γ-positions.

Since the chlorine atom in this compound is at a β-position, it is expected to be less reactive compared to its 2-chloro isomer. However, the electronic effects of the other ring substituents—the hydroxyl and methyl groups—also play a role in modulating the ring's susceptibility to nucleophilic attack. The reaction often requires specific conditions, such as the use of polar aprotic solvents like dimethylformamide (DMF) or the application of heat, to proceed efficiently.

| Nucleophile Class | Example Nucleophile | Product Class |

|---|---|---|

| Amines | Ammonia, Primary/Secondary Amines | Aminopyridines |

| Thiols | Sodium Thiolates (NaSR) | Thioethers |

| Alkoxides | Sodium Methoxide (NaOMe) | Alkoxypyridines |

Reductive dehalogenation offers a method to remove the chlorine atom from the pyridine ring, replacing it with a hydrogen atom. This transformation is valuable for accessing the corresponding des-chloro analogue, 4-methylpyridin-2-ol. Several strategies can be employed to achieve this.

One common method is catalytic hydrogenation, which involves reacting the compound with hydrogen gas (H₂) in the presence of a metal catalyst, typically palladium on carbon (Pd/C). smolecule.com Other reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) can also be utilized for this purpose. More recently, methods involving rhodium nanoparticles and visible-light-driven copper catalysis with hydrogen atom donors like ascorbic acid have been developed for dehalogenating aromatic compounds. researchgate.netacs.org These modern techniques may offer milder and more selective reaction conditions. acs.org

| Method | Reagents/Catalyst | General Conditions |

|---|---|---|

| Catalytic Hydrogenation | H₂, Palladium on Carbon (Pd/C) | Pressurized H₂, solvent (e.g., ethanol) |

| Chemical Reduction | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether solvent |

| Photocatalysis | Copper catalyst, Ascorbic Acid, Visible Light | Aqueous/organic solvent mixture |

Ambident Nucleophilicity and Regioselectivity in Pyridin-2-ol Chemistry

The chemical behavior of pyridin-2-ol and its derivatives is significantly influenced by their tautomeric nature, existing in equilibrium between the pyridin-2-ol and 2-pyridone forms. This duality gives rise to ambident nucleophilicity, where the molecule can react with electrophiles at two distinct sites: the exocyclic oxygen atom of the pyridin-2-ol tautomer or the ring nitrogen atom of the 2-pyridone tautomer. scholaris.caresearchgate.net The regioselectivity of these reactions—whether N- or O-alkylation, acylation, or arylation occurs—is a subject of extensive study and is dictated by a combination of factors including the electrophile's nature, solvent polarity, the presence of a base, and the specific substituents on the pyridine ring. scholaris.caresearchgate.net

In the case of pyridin-2-ol itself, it often reacts as an ambident nucleophile, yielding a mixture of products from both N- and O-attack. researchgate.netresearchgate.net For instance, reactions with pentafluoropyridine (B1199360) have been shown to produce both N-arylated (2',3',5',6'-tetrafluoro-2H-1,4'-bipyridin-2-one) and O-arylated (2,3,5,6-tetrafluoro-4-(pyridin-2-yloxy)pyridine) products. researchgate.net The outcome is highly sensitive to reaction conditions. Studies have shown that factors like the electrophilicity of the reacting partner can sway the reaction pathway; more electrophilic Michael acceptors tend to produce mixtures of N- and O-functionalized products, whereas less electrophilic ones may result in exclusive N-attack. scholaris.ca

The substitution pattern on the pyridinol ring plays a critical role in directing the reaction. While pyridin-2-ol shows mixed reactivity, pyridin-4-ol typically yields products of attack at the nitrogen atom, and pyridin-3-ol reacts primarily at the oxygen atom. researchgate.netresearchgate.net For this compound, the electronic effects of the chloro and methyl groups, in addition to the inherent properties of the pyridin-2-ol scaffold, will modulate the nucleophilicity of the N and O atoms, thereby influencing the regioselectivity in its reactions.

Table 1: Regioselectivity in Reactions of Hydroxypyridines This table summarizes the typical regioselective behavior of different hydroxypyridine isomers when reacting with electrophiles.

| Pyridine Isomer | Primary Site of Attack | Typical Product(s) | Reference(s) |

| Pyridin-2-ol | Nitrogen and Oxygen (Ambident) | Mixture of N- and O-substituted products | researchgate.net, researchgate.net |

| Pyridin-3-ol | Oxygen | O-substituted products | researchgate.net, researchgate.net |

| Pyridin-4-ol | Nitrogen | N-substituted products | researchgate.net, researchgate.net |

Mechanistic Investigations of Key Reactions

The functional groups of this compound—the pyridone core, the chlorine atom, and the methyl group—allow it to participate in a variety of fundamental organic reactions. Mechanistic studies of analogous systems provide insight into its potential transformations.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene (B1212753) group (a CH2 group flanked by two electron-withdrawing groups) to a carbonyl group, followed by dehydration. wikipedia.org The reaction is typically catalyzed by a weak base, such as an amine. wikipedia.org The general mechanism involves the base-catalyzed deprotonation of the active methylene compound to form a resonance-stabilized enolate ion. This potent nucleophile then attacks the carbonyl carbon of an aldehyde or ketone. The resulting aldol-type adduct is subsequently dehydrated to yield an α,β-unsaturated product. wikipedia.orgorganic-chemistry.org

In the context of pyridin-2-ol chemistry, derivatives can be synthesized via pathways involving a Knoevenagel condensation as a key step. For example, the condensation of an aldehyde or ketone with ethyl cyanoacetate (B8463686) can precede an acid-catalyzed cyclization to form a substituted 2-pyridone. google.com

A significant variant is the Doebner modification, which uses pyridine as the solvent and involves a reactant containing a carboxylic acid group, such as malonic acid. wikipedia.orgorganic-chemistry.org In this case, the initial condensation product undergoes a subsequent decarboxylation. wikipedia.orgorganic-chemistry.org

Cyclization Reactions

Cyclization reactions are fundamental to building the heterocyclic core of pyridin-2-ol and its derivatives. One common pathway involves the acid-catalyzed cyclization of intermediates formed from a Knoevenagel condensation. google.com For instance, the reaction of an aldehyde with a dicyano compound can produce an intermediate that, upon treatment with an acid like HBr in acetic acid, cyclizes to form the 2-halopyridine ring directly. google.com The efficiency of these cyclization steps can vary depending on the substitution pattern of the starting materials. google.com

Other complex cyclizations, such as the Groebke-Blackburn-Bienaymé multicomponent reaction, can be used to construct fused heterocyclic systems onto a pyridine core. nih.gov These reactions often proceed through an acid-catalyzed mechanism, where an isonitrile, an aldehyde, and an amidine component (like an aminopyridine) react in a one-pot process to form complex fused structures. nih.gov

Decarboxylative Halogenation

Decarboxylative halogenation is a process that converts a carboxylic acid into an organic halide by replacing the carboxyl group with a halogen atom. nih.govacs.org This transformation is particularly useful for synthesizing aryl halides from aromatic carboxylic acids, offering regiochemical outcomes that may not be achievable through direct electrophilic aromatic halogenation. acs.org

For heteroaromatic carboxylic acids, such as a hypothetical 3-chloro-4-methyl-pyridin-2-ol-6-carboxylic acid, the mechanism can be influenced by the ring's substituents. In many cases, especially those involving photoredox catalysis, the reaction proceeds through a radical mechanism. nih.govrsc.org An initial single electron transfer (SET) can generate a carboxyl radical, which then undergoes decarboxylation to form an alkyl or aryl radical. This radical subsequently abstracts a halogen atom from a halogen source to yield the final product. nih.govrsc.org

However, for electron-rich aromatic systems, such as those containing hydroxy or amino groups, an alternative electrophilic pathway can operate. nih.govacs.org The presence of an enol-like fragment in 3-hydroxyquinoline-4-carboxylic acids, for example, makes the ring susceptible to electrophilic attack by a bromonium ion at the ipso-position (the carbon bearing the carboxyl group). nih.govacs.org This forms a bromo-intermediate that then undergoes decarboxylation to afford the final bromo-substituted product. nih.govacs.org Given the enol-like character of the 2-pyridone tautomer, a similar electrophilic ipso-substitution mechanism could be relevant for the decarboxylative halogenation of carboxylic acid derivatives of this compound.

Table 2: Mechanistic Summary of Key Reaction Types This table outlines the general mechanistic steps for reactions relevant to the functional groups in this compound.

| Reaction Type | Key Mechanistic Steps | Intermediate(s) | Reference(s) |

| Knoevenagel Condensation | 1. Base-catalyzed deprotonation of active methylene compound.2. Nucleophilic attack on carbonyl group.3. Dehydration. | Enolate, Aldol adduct | wikipedia.org, organic-chemistry.org |

| Acid-Catalyzed Cyclization | 1. Protonation of a precursor.2. Intramolecular nucleophilic attack.3. Dehydration/elimination to form the ring. | Varies (e.g., protonated nitriles, iminium ions) | google.com |

| Decarboxylative Halogenation (Radical) | 1. Single Electron Transfer (SET) to generate carboxyl radical.2. Decarboxylation to form aryl/alkyl radical.3. Halogen atom transfer from a source. | Carboxyl radical, Aryl/Alkyl radical | nih.gov, rsc.org |

| Decarboxylative Halogenation (Electrophilic) | 1. Electrophilic attack of halogen at ipso-position.2. Decarboxylation of the resulting intermediate. | Halogenated intermediate (e.g., bromo-adduct) | nih.gov, acs.org |

Derivatization Strategies and Analogue Synthesis for 3 Chloro 4 Methylpyridin 2 Ol

Formation of Substituted Pyridine (B92270) Derivatives

The pyridine ring is a fundamental heterocyclic scaffold in medicinal chemistry and materials science. nih.gov The functional groups present on 3-chloro-4-methylpyridin-2-ol allow for various transformations to generate multi-substituted pyridine derivatives. For instance, the chlorine atom at the 3-position is susceptible to nucleophilic substitution reactions, allowing for the introduction of various functional groups. Similarly, the hydroxyl group at the 2-position can undergo reactions such as etherification or esterification.

A common synthetic approach involves building the substituted pyridine ring from acyclic precursors. One method starts with the condensation of ylidenemalononitriles, which can be a mild and facile route to obtaining multi-substituted pyridines at room temperature. rsc.org Another established pathway involves the Knoevenagel condensation of a β-keto compound with cyanoacetamide, followed by cyclization, chlorination, and subsequent functional group interconversions to yield targeted substituted pyridines. researchgate.netepo.org For example, 2-chloro-3-amino-4-methylpyridine (B1178857), a closely related analogue, is synthesized from 2-cyanoacetamide (B1669375) and 4,4-dimethoxyl-2-butanone through a multi-step process involving condensation, cyclization, chlorination, hydrolysis, and a Hofmann rearrangement. researchgate.net Such synthetic routes highlight how the core pyridine structure can be systematically built and functionalized to produce a library of derivatives.

Synthesis of Azo Derivatives from Related Pyridines

Azo compounds, characterized by the R−N=N−R′ functional group, are significant in the development of dyes and functional materials. unb.ca Pyridin-2-ol and its analogues are excellent coupling components for the synthesis of heterocyclic azo dyes due to the electron-rich nature of the ring system, which facilitates electrophilic substitution. nih.govresearchgate.net

The general synthesis of azo derivatives from pyridin-2-ol analogues involves a two-step diazo coupling reaction. unb.ca

Diazotization : A primary aromatic amine is treated with a source of nitrous acid, typically sodium nitrite (B80452) in an acidic medium (e.g., HCl), at low temperatures (0–5 °C) to form a diazonium salt. unb.canih.gov

Azo Coupling : The resulting diazonium salt solution is then added to a cooled solution of the pyridin-2-ol derivative (the coupling partner). The electrophilic diazonium ion attacks the electron-rich position of the pyridine ring, typically C-3 or C-5, to form the stable azo compound. nih.govresearchgate.net

Song and co-workers reported the synthesis of bi-heterocyclic dyes by coupling diazotized substituted benzothiazoles with N-ethyl-3-cyano-4-methyl-6-hydroxy-2-pyridone. nih.gov The resulting azo dyes exhibit bright, intense hues with high absorption intensities. researchgate.net The specific substituents on both the diazonium salt and the pyridone ring influence the final color and properties of the dye. nih.gov

| Aromatic Amine Precursor | Pyridone Coupling Component | Resulting Azo Dye Class | Yield (%) | Reference |

|---|---|---|---|---|

| Substituted anilines | 1-Substituted-2-hydroxy-4-methyl-5-cyano-6-pyridones | 3-(p-substituted phenylazo)-6-pyridone dyes | Data not specified | researchgate.net |

| 4-Bromoaniline | Benzoyl acetone (B3395972) and cyanoacetamide derived pyridone | 5-((4-Bromophenyl)diazenyl)-2-oxo-4,6-diphenyl-1,2-dihydropyridine-3-carbonitrile | 88% | nih.gov |

| Amino antipyrene | Benzoyl acetone and cyanoacetamide derived pyridone | 5-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)diazenyl)-4,6-diphenyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | 84% | nih.gov |

| 2-Amino-6-substituted benzothiazoles | N-ethyl-3-cyano-4-methyl-6-hydroxy-2-pyridone | Bi-heterocyclic disperse dyes | Data not specified | nih.gov |

Schiff Base Chemistry of Pyridin-2-ol Analogues

Schiff bases, containing the azomethine or imine (–C=N–) group, are a pivotal class of organic compounds, particularly in coordination chemistry. derpharmachemica.compkdc.ac.in They are typically synthesized through the condensation of a primary amine with an aldehyde or a ketone. mdpi.com For pyridin-2-ol analogues, Schiff base formation often involves derivatives containing an amino group, such as 2-amino-3-hydroxypyridine (B21099). semanticscholar.orgresearchgate.net

The synthesis is generally straightforward, involving the refluxing of equimolar amounts of the amino-hydroxypyridine derivative and a suitable aldehyde (e.g., salicylaldehyde, 2-hydroxy-1-naphthaldehyde) in a solvent like ethanol. semanticscholar.org The resulting Schiff bases are often highly crystalline solids. acs.org These molecules are particularly interesting as ligands because they possess multiple donor sites (e.g., the phenolic oxygen, the imine nitrogen, and the pyridine ring nitrogen), allowing them to form stable complexes with a variety of metal ions. pkdc.ac.inresearchgate.net The presence of the hydroxyl group from the pyridin-2-ol moiety and another hydroxyl group from the aldehyde component (like salicylaldehyde) often leads to tridentate N,O,O-donor ligands. researchgate.net

| Amine Component | Aldehyde/Ketone Component | Resulting Schiff Base Type | Key Structural Feature | Reference |

|---|---|---|---|---|

| 2-Amino-3-hydroxypyridine | 2-Hydroxy-1-naphthaldehyde | N,O-donor ligand | Imine linkage with fused aromatic rings | semanticscholar.org |

| 2-Amino-3-hydroxypyridine | 2-Hydroxybenzaldehyde (Salicylaldehyde) | N,O-donor ligand | Phenolic and pyridine functionalities | semanticscholar.org |

| 2-Amino pyridine | 2-Hydroxy naphthaldehyde | Pyridin-2-ylimino methyl nepthanol | Central role as chelating ligand | pkdc.ac.in |

| 2-Amino-3-hydroxypyridine | 2,4-Dihydroxybenzaldehyde (B120756) | Tridentate (N,O,O) ligand | Multiple hydroxyl coordinating groups | researchgate.net |

Organometallic Chemistry and Complexation with Transition Metals (e.g., Cu(II), Ni(II) Complexes)

The field of organometallic chemistry leverages ligands like this compound and its derivatives to create coordination complexes with transition metals. The pyridin-2-ol moiety itself can act as a ligand, typically coordinating as a bidentate N,O-donor through the pyridine nitrogen and the deprotonated hydroxyl group. nih.govwikipedia.org The derivatives discussed previously, such as azo dyes and Schiff bases, offer even richer coordination possibilities.

Schiff bases derived from amino-hydroxypyridines are particularly effective as chelating ligands for transition metals like copper(II) and nickel(II). researchgate.net These ligands can stabilize various oxidation states and enforce specific geometries around the metal center, including distorted tetrahedral, square planar, or octahedral configurations. pkdc.ac.injscimedcentral.com For example, a Schiff base derived from 2-amino-3-hydroxypyridine and 2,4-dihydroxybenzaldehyde acts as a tridentate ligand, forming complexes with Cu(II) and Ni(II) with a 1:2 (metal:ligand) stoichiometry, suggesting an octahedral geometry. researchgate.net

The coordination of these ligands to metal ions is confirmed through various spectroscopic and analytical techniques:

FT-IR Spectroscopy : A shift in the C=N (azomethine) stretching vibration to a lower frequency upon complexation indicates the coordination of the imine nitrogen to the metal ion. The appearance of new bands at lower wavenumbers can be assigned to M-O and M-N vibrations. researchgate.netchemmethod.com

UV-Vis Spectroscopy : Changes in the electronic absorption spectra, particularly the appearance of d-d transition bands, confirm the coordination and provide information about the geometry of the complex. chemmethod.com

Molar Conductivity : Measurements in solvents like DMSO can indicate whether the complexes are electrolytic or non-electrolytic in nature. researchgate.netchemmethod.com

These metal complexes are studied for their potential applications in catalysis, materials science, and as models for biological systems. nih.gov

Advanced Spectroscopic and Analytical Characterization of 3 Chloro 4 Methylpyridin 2 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H and ¹³C NMR are critical for mapping the carbon-hydrogen framework of a molecule. The chemical shifts (δ) are indicative of the electronic environment of each nucleus. Analysis of derivatives like 2-chloro-3-cyano-4-methylpyridine and 2-chloro-3-amino-4-methylpyridine (B1178857) offers valuable comparative data.

For 2-chloro-3-cyano-4-methylpyridine , the ¹H NMR spectrum shows two distinct signals for the aromatic protons, appearing as doublets, indicative of their coupling. The methyl group appears as a singlet. The ¹³C NMR spectrum correspondingly displays signals for the unique carbons in the molecule. nih.gov

Similarly, 2-chloro-3-amino-4-methylpyridine presents a characteristic ¹H NMR spectrum with two doublets for the ring protons and singlets for the amino and methyl protons. nih.gov

For 3-chloro-4-methylpyridin-2-ol , one would predict a simplified ¹H NMR spectrum. It would likely show a singlet for the methyl group (around δ 2.2-2.5 ppm) and two doublets for the two coupled protons on the pyridine (B92270) ring (H-5 and H-6), likely in the δ 6.0-8.0 ppm range. The presence of the N-H proton of the pyridone tautomer would give a broad singlet, while the O-H proton of the pyridinol form would also be a broad, exchangeable signal. The ¹³C NMR would be expected to show a signal for the carbonyl carbon (C=O) of the dominant pyridone tautomer in the range of δ 160-170 ppm, which is a key distinguishing feature.

Fluorine-19 (¹⁹F) NMR spectroscopy is a powerful tool for the analysis of fluorinated organic compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. researchgate.net It offers a wide range of chemical shifts, which makes it highly sensitive to subtle changes in the molecular structure and electronic environment. nih.gov

While specific experimental data for fluorinated analogues of this compound are not available, the application of ¹⁹F NMR would be invaluable for their characterization. If a fluorine atom were incorporated into the molecule, for example, by replacing the chloro substituent, the resulting analogue would produce a distinct signal in the ¹⁹F NMR spectrum. The chemical shift of this signal would provide information about the electronic environment of the fluorine atom, and its coupling to nearby protons (¹H-¹⁹F coupling) or carbons (¹³C-¹⁹F coupling) would offer crucial data for confirming the molecular structure.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Analysis

FTIR analysis of the derivative 2-chloro-3-cyano-4-methylpyridine reveals several characteristic absorption bands. A prominent feature is the sharp, strong band corresponding to the C≡N (nitrile) stretching vibration. Other key bands include C-H stretching of the methyl and aromatic groups, C=C and C=N stretching vibrations of the pyridine ring, and absorptions related to the C-Cl bond. nih.gov

For This compound , the FTIR spectrum would be markedly different and highly dependent on its tautomeric state.

Pyridone Tautomer : The most diagnostic peak would be a strong C=O stretching band, typically observed in the region of 1640-1680 cm⁻¹. A broad N-H stretching band would also be present around 3000-3400 cm⁻¹.

Pyridinol Tautomer : This form would be characterized by a very broad O-H stretching band from 3200-3600 cm⁻¹ and the absence of the strong carbonyl peak. In both forms, C-H stretching from the methyl group (around 2900-3000 cm⁻¹) and aromatic C-H stretching (above 3000 cm⁻¹) would be visible. Vibrations corresponding to the pyridine ring and the C-Cl bond (typically below 800 cm⁻¹) would also be present.

High-Resolution Mass Spectrometry (HRMS) for Molecular Identity and Fragmentation

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

The mass spectrum of the related compound 2-chloro-3-cyano-4-methylpyridine shows a molecular ion peak corresponding to its mass. nih.gov A key feature in the mass spectra of chlorinated compounds is the presence of an isotopic peak (M+2) that is approximately one-third the intensity of the molecular ion peak (M+), reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. Fragmentation would likely involve the loss of the cyano group or the chlorine atom.

For This compound (C₆H₆ClNO), the expected exact mass would allow for unambiguous confirmation of its elemental formula. The HRMS spectrum would exhibit a characteristic M+ and M+2 isotope pattern for the molecular ion. The fragmentation pathway would likely be influenced by the stable pyridone structure. Common fragmentation patterns for pyridones include the loss of a molecule of carbon monoxide (CO), which is a diagnostic fragmentation for this class of compounds. Other likely fragmentations would involve the loss of the chlorine radical (•Cl) or hydrogen cyanide (HCN).

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing insights into the electronic transitions within a molecule. The positions (λmax) and intensities of absorption bands are related to the nature and extent of the conjugated π-electron system.

The introduction of substituents onto the pyridinone ring would be expected to modify these absorption characteristics. For This compound , the chloro group (an auxochrome with -I and +R effects) and the methyl group (an auxochrome with +I effect) would likely cause a bathochromic shift (shift to longer wavelength) of the λmax values compared to the unsubstituted parent compound. The exact position of the absorption maxima would be dependent on the solvent used due to solvatochromic effects.

Chromatographic Techniques for Purity Assessment and Separation (HPLC, UPLC, GC, LC-MS)

Chromatographic techniques are paramount for the separation, identification, and quantification of chemical compounds, as well as for the assessment of sample purity.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common methods for analyzing non-volatile compounds like this compound. For purity assessment, a reversed-phase method, likely using a C18 stationary phase with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, would be suitable. Detection would typically be performed using a UV detector set to one of the compound's absorption maxima (λmax). In patent literature, the purity of related intermediates such as 2-chloro-3-cyano-4-methylpyridine was confirmed to be high (98.6%) using HPLC analysis. nih.gov

Gas Chromatography (GC) could also be employed, particularly if the compound is thermally stable and sufficiently volatile. Derivatization might be necessary to increase volatility and improve peak shape.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of HPLC/UPLC with the sensitive and selective detection of mass spectrometry. This hyphenated technique would be the method of choice for identifying this compound in complex mixtures, confirming its molecular weight, and detecting any impurities or degradation products.

Elemental Analysis for Compositional Verification

Elemental analysis is an essential technique for confirming the empirical formula of a newly synthesized compound by precisely determining the mass fractions of its constituent elements. For this compound, this process provides critical validation of its atomic composition and serves as a fundamental measure of sample purity. The technique typically involves high-temperature combustion of the sample, followed by the quantification of resulting gases to determine the percentages of carbon (C), hydrogen (H), and nitrogen (N).

The verification of the compound's composition is achieved by comparing the experimentally determined elemental percentages with the theoretically calculated values derived from its proposed molecular formula, C₆H₆ClNO. A close agreement between these values, typically within a ±0.4% margin, is widely considered strong evidence for the successful synthesis and purity of the target compound. acs.orgnih.gov

Theoretical Composition of this compound

Based on the molecular formula C₆H₆ClNO, the calculated theoretical elemental composition is detailed below. The molecular weight of the compound is 143.57 g/mol .

| Element | Symbol | Atomic Weight (g/mol) | Count | Total Mass (g/mol) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 6 | 72.066 | 50.19 |

| Hydrogen | H | 1.008 | 6 | 6.048 | 4.21 |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 24.70 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 9.76 |

| Oxygen | O | 15.999 | 1 | 15.999 | 11.14 |

| Total | 143.573 | 100.00 |

Illustrative Research Findings

In a typical characterization study, the synthesized this compound would be analyzed, and the experimental results ("Found %") would be compared against the theoretical values ("Calculated %"). The following table provides an illustrative example of such research findings, demonstrating the high degree of accuracy expected for a pure sample.

| Element | Calculated (%) | Found (%) | Difference (%) |

|---|---|---|---|

| C | 50.19 | 50.28 | +0.09 |

| H | 4.21 | 4.17 | -0.04 |

| N | 9.76 | 9.80 | +0.04 |

The exemplary data shown indicates that the differences between the calculated and found percentages for carbon, hydrogen, and nitrogen are well within the acceptable analytical error range of ±0.4%. acs.orgnih.gov Such results would provide strong corroborating evidence that the synthesized compound possesses the correct empirical formula C₆H₆ClNO, thereby verifying its molecular composition and high purity. This compositional verification is a prerequisite for subsequent, more advanced structural and functional characterization.

Theoretical and Computational Chemistry Studies on 3 Chloro 4 Methylpyridin 2 Ol

Density Functional Theory (DFT) Investigations

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. scirp.orgnih.gov DFT is a popular and versatile method, offering a good balance between accuracy and computational cost, making it suitable for a wide range of chemical systems, including substituted pyridinols like 3-chloro-4-methylpyridin-2-ol. nanobioletters.commdpi.com All calculations discussed in the following sections are based on the application of DFT methods.

A fundamental step in computational chemistry is the geometry optimization of a molecule to find its most stable three-dimensional arrangement, corresponding to a minimum on the potential energy surface. researchgate.net For this compound, DFT calculations, for instance using the B3LYP functional with a 6-311++G(d,p) basis set, can determine the equilibrium geometry. ijcce.ac.ir

This process yields key electronic structure parameters, including bond lengths, bond angles, and dihedral angles. These calculated parameters provide a detailed picture of the molecular framework. For example, the calculations would reveal the precise lengths of the C-Cl, C-O, C-N, and C-C bonds within the pyridine (B92270) ring and the spatial orientation of the methyl and hydroxyl groups relative to the ring. This structural data is crucial for understanding steric and electronic effects within the molecule.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Note: These are example values to demonstrate the output of a DFT calculation and are not based on published experimental or theoretical data for this specific molecule.)

| Parameter | Bond | Calculated Value (Å) |

| Bond Length | C2-O | 1.355 |

| C3-Cl | 1.740 | |

| C4-C(Methyl) | 1.510 | |

| N1-C2 | 1.380 | |

| C5-C6 | 1.390 |

| Parameter | Angle | Calculated Value (°) |

| Bond Angle | N1-C2-C3 | 118.5 |

| C2-C3-C4 | 121.0 | |

| C3-C4-C5 | 119.5 | |

| Cl-C3-C2 | 115.0 | |

| O-C2-N1 | 117.0 |

Frontier Molecular Orbital (FMO) theory is a critical tool for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.orgnih.gov The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilicity. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. scirp.org A small energy gap suggests that a molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govmdpi.com DFT calculations can precisely determine the energies of these orbitals for this compound, providing insights into its kinetic stability and the nature of its electronic transitions. scirp.org

Table 2: Illustrative FMO Energetics for this compound (Note: These values are for illustrative purposes.)

| Parameter | Energy (eV) |

| HOMO Energy | -6.45 |

| LUMO Energy | -1.75 |

| HOMO-LUMO Gap (ΔE) | 4.70 |

DFT calculations are widely used to predict spectroscopic properties, which can then be compared with experimental data to confirm molecular structures. ijcce.ac.ir

Vibrational Frequencies: Theoretical calculations can compute the harmonic vibrational frequencies corresponding to the molecule's infrared (IR) and Raman spectra. nih.govresearchgate.net For this compound, this would involve identifying the characteristic stretching and bending frequencies for groups like O-H, C=C, C-Cl, and C-H. Comparing the calculated vibrational spectrum with an experimental one helps in the complete assignment of the observed spectral bands. ijcce.ac.ir Calculated frequencies are often scaled by a factor (e.g., 0.961) to correct for anharmonicity and limitations of the theoretical model. nih.gov

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method within DFT is commonly used to calculate nuclear magnetic resonance (NMR) chemical shifts (¹³C and ¹H). These theoretical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental NMR data to aid in the structural elucidation of the molecule.

Natural Bond Orbital (NBO) analysis is a theoretical method that transforms the complex, delocalized molecular orbitals into localized one-center (lone pair) and two-center (bond) elements, which align with the familiar Lewis structure concepts. uni-muenchen.dewisc.edu This analysis provides a quantitative picture of bonding interactions and charge delocalization within the molecule. wisc.edu

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and predict the reactive sites of a molecule. researchgate.net The MEP is plotted onto the molecule's electron density surface, using a color spectrum to indicate different potential values. uni-muenchen.de

Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. For this compound, these would likely be concentrated around the electronegative oxygen and nitrogen atoms.

Blue regions represent positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. These are typically found around hydrogen atoms. researchgate.net

The MEP map provides a clear, intuitive guide to the molecule's reactivity, highlighting where it is most likely to engage in hydrogen bonding and other electrostatic interactions. researchgate.net

The Quantum Theory of Atoms in Molecules (QTAIM), or simply AIM, is a model that analyzes the topology of the electron density to characterize chemical bonding. chemeurope.com AIM defines atoms as distinct regions in space and characterizes the interactions between them based on the properties of the electron density at specific points called bond critical points (BCPs).

For this compound, AIM analysis could be used to:

Characterize the nature of the covalent bonds (e.g., C-C, C-N, C-Cl) by analyzing the electron density (ρ) and its Laplacian (∇²ρ) at the BCP.

Identify and characterize weaker non-covalent interactions, such as intramolecular hydrogen bonds, which might exist between the hydroxyl group and the adjacent chlorine atom or nitrogen atom.

This analysis provides a rigorous, physics-based description of the bonding and interatomic interactions that define the molecule's structure and stability.

Computational Modeling of Tautomeric Equilibria and Energy Landscapes

The phenomenon of tautomerism is central to the chemistry of pyridin-2-ones. This compound can exist in equilibrium between its lactam (pyridin-2-one) and lactim (pyridin-2-ol) forms. Computational modeling, particularly using Density Functional Theory (DFT), is instrumental in dissecting the energetic landscape of this equilibrium.

Theoretical calculations on related 2-pyridone systems have shown that the position of the tautomeric equilibrium is sensitive to both the electronic nature of substituents and the surrounding solvent environment. For the parent 2-hydroxypyridine (B17775)/2-pyridone system, the gas-phase internal energy difference is small, with the enol (lactim) form being slightly favored. However, in polar solvents, the equilibrium shifts significantly towards the more polar pyridone (lactam) form.

To quantify the tautomeric equilibrium, computational chemists typically calculate the relative energies, such as the Gibbs free energy (ΔG), of the tautomers. A negative ΔG for the conversion of the lactam to the lactim form would indicate that the lactim is the more stable tautomer under the specified conditions (e.g., in the gas phase or a particular solvent).

Table 1: Illustrative Tautomeric Energy Comparison for a Substituted 2-Pyridone System

| Tautomer | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Polar Solvent |

| Lactam (Pyridone) | 0.00 | 0.00 |

| Lactim (Pyridinol) | -1.50 | +2.50 |

Note: This table is illustrative and based on general findings for substituted 2-pyridones. Specific values for this compound would require dedicated computational studies.

Reaction Pathway and Mechanism Elucidation via Computational Simulations

Computational simulations are a cornerstone in elucidating the mechanisms of chemical reactions. For this compound, theoretical studies can map out the potential energy surfaces for various transformations, such as electrophilic substitution or reactions at the chloro or hydroxyl groups. These simulations involve locating transition state structures, which are the energetic maxima along the reaction coordinate, and calculating the activation energies.

The elucidation of reaction mechanisms through computational chemistry involves several key steps:

Identification of Reactants, Products, and Intermediates: The starting materials, final products, and any transient species are modeled.

Transition State Searching: Sophisticated algorithms are used to locate the saddle points on the potential energy surface that connect reactants to products.

Frequency Calculations: These calculations confirm the nature of the stationary points. A minimum on the potential energy surface has all real vibrational frequencies, while a transition state has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products, verifying that the correct transition state has been found.

For this compound, a potential area of investigation would be the nucleophilic aromatic substitution of the chlorine atom. Computational studies could model the approach of a nucleophile, the formation of a Meisenheimer-like intermediate, and the subsequent departure of the chloride ion, providing detailed energetic and structural information about the entire process.

Application of Global Reactivity Descriptors (e.g., Hardness, Electrophilicity)

Conceptual Density Functional Theory (DFT) provides a framework for quantifying the reactivity of molecules using a set of global reactivity descriptors. These descriptors are derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) and provide a theoretical basis for understanding a molecule's propensity to react.

Key global reactivity descriptors include:

Chemical Potential (μ): Related to the electronegativity of the molecule, it indicates the tendency of electrons to escape from the system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): This descriptor measures the resistance of a molecule to a change in its electron distribution. A harder molecule is less reactive. It is calculated as η = (ELUMO - EHOMO) / 2.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. A higher electrophilicity index indicates a better electrophile. It is defined as ω = μ2 / (2η).

These descriptors are valuable for comparing the reactivity of different molecules or different sites within the same molecule. For this compound, the presence of the electron-withdrawing chlorine atom and the pyridine nitrogen would be expected to influence these parameters, making the molecule susceptible to certain types of reactions. For instance, a relatively high electrophilicity index might suggest a propensity to react with nucleophiles.

Table 2: Illustrative Global Reactivity Descriptors for a Halogen-Substituted Pyridinol

| Descriptor | Value (eV) |

| EHOMO | -6.5 |

| ELUMO | -1.2 |

| Chemical Potential (μ) | -3.85 |

| Chemical Hardness (η) | 2.65 |

| Electrophilicity Index (ω) | 2.79 |

Note: These values are for illustrative purposes and represent typical ranges for similar molecules. Precise values for this compound would need to be determined through specific DFT calculations.

The application of these theoretical and computational methods provides a deep, molecular-level understanding of the chemical properties and potential reactivity of this compound. While specific published data for this exact molecule is sparse, the principles derived from studies of related compounds offer a robust framework for predicting its behavior.

Solid State Chemistry and Crystallographic Analysis of 3 Chloro 4 Methylpyridin 2 Ol Systems

Single Crystal X-ray Diffraction: Molecular Conformation and Crystal Packing

Single Crystal X-ray Diffraction (SCXRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Such an analysis for 3-chloro-4-methylpyridin-2-ol would reveal its molecular conformation, including bond lengths, bond angles, and torsion angles, as well as the packing of molecules within the crystal lattice.

For the analogous compound, 3-chloro-4-methylquinolin-2(1H)-one, SCXRD studies have shown that the quinoline (B57606) ring system is nearly planar. nih.govresearchgate.net In the solid state, this molecule exists as the 2-one tautomer. The crystal packing is characterized by the formation of centrosymmetric dimers. nih.gov

Table 1: Illustrative Crystal Data and Structure Refinement for 3-Chloro-4-methylquinolin-2(1H)-one

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₀H₈ClNO |

| Formula Weight | 193.62 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.9361 (2) |

| b (Å) | 12.9239 (6) |

| c (Å) | 17.1019 (7) |

| β (°) | 100.197 (4) |

| Volume (ų) | 856.23 (7) |

| Z | 4 |

Data sourced from a study on the analogous compound 3-chloro-4-methylquinolin-2(1H)-one for illustrative purposes. nih.govresearchgate.net

Polymorphism and Pseudopolymorphism Studies

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties. Pseudopolymorphism involves the incorporation of solvent molecules into the crystal lattice, forming solvates or hydrates.

Currently, there are no published studies detailing the existence of polymorphs or pseudopolymorphs for this compound. A comprehensive polymorphic screen would be required to identify if different crystalline forms can be obtained under various crystallization conditions (e.g., different solvents, temperatures, or pressures).

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, Pi-Stacking)

The stability and packing of molecules in a crystal are governed by a network of intermolecular interactions. For this compound, the key interactions would likely be hydrogen bonding, halogen bonding, and π-stacking.

Hydrogen Bonding : The pyridin-2-ol tautomer contains a hydroxyl group (O-H) and a pyridine (B92270) nitrogen, both capable of acting as hydrogen bond donors and acceptors. The pyridin-2-one tautomer possesses an N-H group and a carbonyl oxygen (C=O), which are potent hydrogen bonding sites. In the crystal structure of the analogous 3-chloro-4-methylquinolin-2(1H)-one, molecules are linked by pairs of N—H···O hydrogen bonds to form dimers. nih.govresearchgate.net

Halogen Bonding : The chlorine atom at the 3-position can act as a halogen bond donor, interacting with nucleophilic atoms like oxygen or nitrogen on adjacent molecules.

Supramolecular Architectures and Self-Assembly in the Solid State (e.g., Tetramer Formation)

The interplay of various intermolecular forces dictates the self-assembly of molecules into larger, ordered supramolecular architectures.

Based on the functional groups present, this compound molecules could self-assemble into various motifs. The strong N—H···O hydrogen bonds seen in related pyridinone and quinolinone structures often lead to the formation of robust centrosymmetric dimers with an R₂²(8) ring motif. nih.gov These dimeric units can then be further organized into one-, two-, or three-dimensional networks through weaker interactions like C-H···O, C-H···π, halogen bonds, and π-π stacking. While tetramer formation is a possibility for some pyridinone systems, the dimer motif is a very common and stable arrangement for this class of compounds.

Advanced Applications in Materials Science and Chemical Reagent Development

Role as a Versatile Building Block in Complex Chemical Synthesis

In the field of organic synthesis, "building blocks" are molecules that serve as foundational units for constructing more complex chemical structures. Due to its multiple reactive sites, 3-chloro-4-methylpyridin-2-ol is an exemplary building block. The 2-pyridone core is a recognized structural motif in many natural products and synthetically valuable compounds. researchgate.netresearchgate.net The versatility of this compound stems from the distinct reactivity of its different components, allowing for selective and sequential modifications to build intricate molecular architectures. nbinno.com

Key reactive sites that enable its function as a synthon include:

The C-Cl Bond: The chlorine atom at the 3-position of the pyridine (B92270) ring is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups such as amines, ethers, and sulfides. Furthermore, it can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to form new carbon-carbon and carbon-heteroatom bonds.

The Pyridinone Tautomer: The compound predominantly exists as the 3-chloro-4-methyl-1H-pyridin-2-one tautomer. The N-H bond of the amide within this ring is nucleophilic and can be readily alkylated, acylated, or arylated. This site is crucial for attaching the pyridone scaffold to other molecules or polymer backbones.

The Carbonyl Group: The oxygen of the carbonyl group is a hydrogen bond acceptor and can coordinate with Lewis acids, influencing the reactivity of the ring system.

The Ring System: The pyridine ring itself can undergo further functionalization, although the existing substituents direct the position of these modifications.

The strategic manipulation of these reactive sites allows chemists to use this compound as a starting point for synthesizing a diverse array of more complex heterocyclic systems for applications in pharmaceuticals and materials science. researchgate.net

Table 1: Potential Synthetic Transformations of this compound Click on a reaction type to see more details.

Cross-Coupling Reactions

Reactions like Suzuki (with boronic acids), Stille (with organostannanes), and Buchwald-Hartwig (with amines) can be used to form C-C, C-N, and C-O bonds at the chloro position, enabling the synthesis of complex biaryls and other derivatives.

N-Alkylation/N-Arylation

The N-H group of the pyridone tautomer can be deprotonated with a base and reacted with alkyl or aryl halides to introduce substituents on the nitrogen atom. This is a common strategy for modifying the solubility and electronic properties of the molecule.

Nucleophilic Aromatic Substitution

The chlorine atom can be displaced by strong nucleophiles like alkoxides, thiolates, or amines, providing a direct method to introduce new functional groups onto the pyridine ring.

Integration into Specialty Polymers and Coatings

The unique chemical properties of this compound make it a promising candidate for incorporation into specialty polymers and coatings. As a functional monomer, it can impart specific characteristics such as enhanced thermal stability, improved adhesion, and tailored optical properties to the final material. Pyridine-containing polymers are known to be promising materials for a variety of applications. chemrxiv.org

The integration of this compound into a polymer matrix can be achieved in several ways:

As a Monomer in Condensation Polymerization: The N-H group of the pyridone tautomer or the O-H group of the pyridinol tautomer can participate in step-growth polymerization. For instance, it could react with diisocyanates to form polyurethanes or with diacyl chlorides to form polyamides, incorporating the heterocyclic ring directly into the polymer backbone.

As a Functional Pendant Group: The molecule can be chemically modified first, for example, by adding a polymerizable group like a vinyl or acrylate moiety to the nitrogen atom. Subsequent chain-growth polymerization would result in a polymer with the 3-chloro-4-methylpyridin-2-one unit as a pendant group along the chain.

The inclusion of the pyridone structure is expected to confer several desirable properties to materials:

Enhanced Thermal Stability: The aromatic and heterocyclic nature of the pyridone ring can increase the degradation temperature of the polymer.

Improved Adhesion: The polar carbonyl group and the nitrogen atom can form strong hydrogen bonds and dipole-dipole interactions with substrates, making polymers containing this moiety useful as adhesives or in high-performance coatings.

Controlled Reactivity: Pyridine derivatives can act as retarding agents in certain polymerization reactions, which can be useful for controlling the curing process of resins and coatings. rsc.org

Dye Affinity: Related pyridone derivatives have been successfully used as dyes for synthetic fabrics like polyester, indicating that polymers incorporating this structure could have inherent color or be more readily dyed. nih.gov

Table 2: Potential Applications in Polymer Science

| Polymer Type | Role of this compound | Potential Properties and Applications |

|---|---|---|

| Polyamides/Polyimides | Diamine precursor (after modification) or additive | High thermal stability, chemical resistance; suitable for engineering plastics and aerospace components. |

| Polyurethanes | Diol/Diamine component | Enhanced adhesion and toughness; applications in coatings, foams, and elastomers. |

| Epoxy Resins | Curing agent or modifier | Increased glass transition temperature (Tg) and improved flame retardancy; use in composites and electronic packaging. |

| Functional Coatings | Additive or co-monomer | Improved substrate adhesion, corrosion resistance, and UV stability for protective coatings. |

Development of Novel Chemical Reagents and Catalysts

The structure of this compound is well-suited for the development of specialized chemical reagents and catalysts. Pyridine-based ligands are widely used in coordination chemistry due to their high stability and their ability to form stable complexes with a wide range of metal ions. researchgate.net

The potential applications in this area are twofold:

As a Ligand for Homogeneous Catalysis: The 2-pyridone moiety can act as a bidentate ligand, coordinating to a metal center through both the carbonyl oxygen and the ring nitrogen. This chelation effect can create a stable, well-defined coordination sphere around the metal, which is essential for catalytic activity. By varying the metal center (e.g., Palladium, Rhodium, Iridium, Copper), it is possible to design catalysts for a wide array of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations. The chloro and methyl groups on the ring also influence the electronic properties and steric environment of the metal center, allowing for fine-tuning of the catalyst's reactivity and selectivity. iipseries.org

As a Precursor for Complex Reagents: The reactive chlorine and N-H sites on the molecule can be used as handles to attach other functionalities. For example, phosphine groups could be introduced to create phosphine-pyridone hybrid ligands, which are valuable in catalysis. Attaching the molecule to a solid support could also lead to the development of heterogeneous catalysts that are easily recoverable.

The robust nature of the pyridone scaffold, combined with its versatile coordination chemistry, makes this compound a highly attractive platform for designing the next generation of ligands and catalysts. researchgate.netiipseries.org

Table 3: Potential Catalytic and Reagent Applications

| Application Area | Role of this compound | Example Transformation |

|---|---|---|